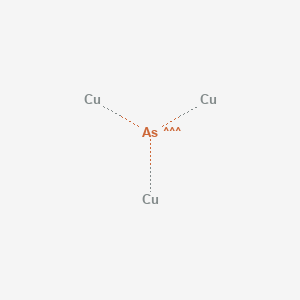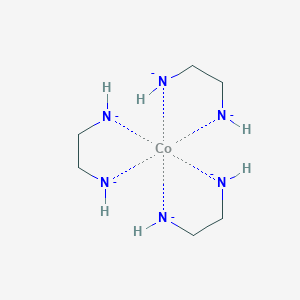
Germanium-74
Vue d'ensemble
Description
Germanium-74 is a stable isotope of the element germanium, which is a metalloid with the atomic number 32. This compound has a natural abundance of approximately 36.5% among the naturally occurring isotopes of germanium . Germanium itself is a lustrous, hard, grayish-white element that is chemically similar to its group neighbors, silicon and tin . It is widely used in various technological applications due to its semiconductor properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Germanium-74 can be isolated from germanium-containing minerals such as argyrodite, germanite, and renierite . The extraction process typically involves the following steps:
Crushing and Grinding: The ore is crushed and ground to liberate the germanium-containing minerals.
Roasting: The ground ore is roasted in the presence of oxygen to convert germanium sulfide to germanium dioxide.
Leaching: The roasted ore is leached with sulfuric acid to dissolve germanium dioxide.
Purification: The leachate is purified through solvent extraction or ion exchange to isolate germanium.
Reduction: Germanium dioxide is reduced to elemental germanium using hydrogen or carbon.
Industrial Production Methods: In industrial settings, germanium is often recovered as a by-product of zinc and copper smelting. The flue dust from these processes contains germanium, which is then extracted and purified using hydrometallurgical techniques .
Types of Reactions:
Reduction: Germanium dioxide can be reduced to elemental germanium using reducing agents such as hydrogen or carbon.
Substitution: Germanium can form organometallic compounds by reacting with organic ligands, such as in the formation of germylene complexes.
Common Reagents and Conditions:
Oxidation: Oxygen gas at elevated temperatures.
Reduction: Hydrogen gas or carbon at high temperatures.
Substitution: Organic ligands in the presence of a suitable base or solvent like tetrahydrofuran.
Major Products:
Oxidation: Germanium dioxide (GeO2).
Reduction: Elemental germanium.
Substitution: Organogermanium compounds.
Applications De Recherche Scientifique
Germanium-74 has a wide range of applications in scientific research and industry:
Semiconductor Detectors: this compound is used in high-purity germanium detectors for gamma-ray spectroscopy due to its excellent resolution and efficiency.
Optoelectronics: Germanium is used in the production of infrared optics and fiber optics, enhancing the transmission of light signals.
Catalysis: Germanium dioxide is used as a catalyst in the production of polyethylene terephthalate (PET) plastics.
Mécanisme D'action
The mechanism by which germanium-74 exerts its effects varies depending on its application:
Immune Activation: Organic germanium compounds can enhance the immune system by increasing the activity of natural killer cells and activating immunoglobulins and cytokines.
Semiconductor Properties: Germanium’s ability to act as a semiconductor is due to its electronic band structure, which allows it to efficiently conduct electricity under certain conditions.
Comparaison Avec Des Composés Similaires
Germanium-74 can be compared with other isotopes of germanium and similar elements in the carbon group:
Germanium-70, Germanium-72, Germanium-73, and Germanium-76: These isotopes have different natural abundances and nuclear properties but share similar chemical behavior.
Silicon and Tin: Both elements are chemically similar to germanium and are used in semiconductor applications.
Uniqueness: this compound’s high natural abundance and stable nature make it particularly valuable for use in high-purity germanium detectors and other specialized applications .
Propriétés
IUPAC Name |
germanium-74 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ge/i1+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNPVGFCGXDBREM-OUBTZVSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Ge] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[74Ge] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ge | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70164522 | |
| Record name | Germanium, isotope of mass 74 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70164522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
73.9211778 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15034-59-0 | |
| Record name | Germanium, isotope of mass 74 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015034590 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Germanium, isotope of mass 74 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70164522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















